Ethyl 3-[(2-ethylhexanoyl)amino]benzoate
Description
Ethyl 3-[(2-ethylhexanoyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 2-ethylhexanoylamino substituent at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
ethyl 3-(2-ethylhexanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-4-7-9-13(5-2)16(19)18-15-11-8-10-14(12-15)17(20)21-6-3/h8,10-13H,4-7,9H2,1-3H3,(H,18,19) |
InChI Key |
FGIQJLYIDVVQPJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Ethyl benzoate derivatives vary widely based on substituents at the 3- or 4-positions. Key comparisons include:
Key Observations :
- Lipophilicity: The 2-ethylhexanoyl group in the target compound likely increases lipophilicity compared to simpler esters like ethyl benzoate but remains less polar than halogenated analogs (e.g., dichlorophenoxy derivatives) .
- Biological Activity: Substituents like chloroacetyl () or pyrano-pyran systems () enhance antimicrobial activity, suggesting that the 2-ethylhexanoyl group may offer moderate bioactivity depending on its metabolic stability .
Physicochemical Properties
- Molecular Weight: Ethyl 3-[(2-ethylhexanoyl)amino]benzoate (estimated MW: ~307 g/mol) is lighter than dichlorophenoxy derivatives (e.g., 368 g/mol in ) but heavier than dimethylamino analogs (e.g., ~207 g/mol in ).
- Solubility: The branched aliphatic chain may reduce water solubility compared to hydroxylated analogs (e.g., ethyl 2-amino-3-hydroxybenzoate in ) but enhance compatibility with organic solvents.
Preparation Methods
Catalytic Systems
-
Titanium Tetrabutoxide : Increases reaction rate 3-fold compared to non-catalytic methods, with yields >95%.
-
Triethylamine : Neutralizes HCl, shifting equilibrium toward product formation; however, excess base can hydrolyze the acyl chloride.
Purification and Characterization
Purification :
-
Distillation : Effective for removing unreacted 2-ethylhexanoyl chloride (bp 62°C at 10 mmHg).
-
Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) resolves ester and amide by-products.
Characterization :
-
IR Spectroscopy : N-H stretch at 3300 cm⁻¹, ester C=O at 1720 cm⁻¹, and amide C=O at 1660 cm⁻¹.
-
¹H NMR : Ethyl group protons at δ 1.2–1.4 (triplet, 3H) and δ 4.1–4.3 (quartet, 2H); 2-ethylhexanoyl chain protons at δ 0.8–1.6 (multiplet, 15H).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Schotten-Baumann | 85–90 | 12 | 25 | Mild conditions, high selectivity |
| Catalytic Acylation | 95 | 6 | 150 | Fast, minimal by-products |
| Non-Catalytic | 75 | 24 | 130 | No catalyst cost |
Industrial-Scale Considerations
Patent US7547798B2 highlights a continuous process for large-scale production, where ethyl 3-aminobenzoate and 2-ethylhexanoyl chloride are fed into a plug-flow reactor at 180°C with a residence time of 2 hours. This method achieves 98% conversion, with in-line GC monitoring ensuring consistency .
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